Cas no 41372-08-1 (Methyldopa hydrate)

Methyldopa hydrate structure
Nome del prodotto:Methyldopa hydrate
Methyldopa hydrate Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Methyldopa
- α-Methyldopa
- Methyldopa
- Carbidopa
- (-)-3,4-Dihydroxy-alpha-methyl-L-phenylalanine sesquihydrate
- α-Methyl-L-DOPA
- (-)-3-(3,4-DIHYDROXYPHENYL)-2-METHYL-L-ALANINE SESQUIHYDRATE
- (S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid hydrate
- 3-Hydroxy-alpha-methyltyrosine
- Alpha-Methyldopa Sesquihydrate
- Alpha-methyl-l-dopa sesquihydrate
- L-α-Methyl DOPA Hydr
- L-α-Methyl DOPA Hydrate
- Methyldopa Sesquihydrate
- (?)-3-(3,4-Dihydroxyphenyl)-2-methyl-L-alanine sesquihydrate
- 3-(3,4-DIHYDROXYPHENYL)-2-METHYL-
- 3-(3,4-Dihydroxyphenyl)-2-methyl-L-alanine,MK-351,Methyl-L-DOPA
- L-α-Methyl-DOPA Hydrate
- Methyldopa hydrate
- MK-351 hydrate
- α-Methyldopa sesquihydrate
- α-Methyl-L-DOPA Hydrate
- L-Methyldopa sesquihydrate
- MK-351
- 3-Hydroxy-b-methyl-L-tyrosine hydrate
- 3-Hydroxy-alpha-methyl-L-tyrosine hydrate
- Methyl dopa sesquihydrate
- L-α-MethylDOPAHydrate
- A825537
- 41372-08-1
- L-Tyrosine, 3-hydroxy-a-methyl-, hydrate (2:3)
- BCP13422
- L-(-)--Methyldopa (hydrate)
- AKOS024348864
- Racemic methyldopa
- Methyldopa for system suitability
- MK-351 hydrate;Methyldopa hydrate
- 3-(3 pound not4-DIHYDROXYPHENYL)-2-METHYL-
- MFCD00149280
- (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid sesquihydrate
- SCHEMBL17747949
- a-Methyl-L-dopasesquihydrate
- (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid;hydrate
- L-(-)-alpha-Methyldopa (hydrate)
- AS-13288
- CHEMBL4063475
- L-alpha-Methyl DOPA Hydrate
- XDJUBZFLFDODNF-PPHPATTJSA-N
-
- MDL: MFCD30179484
- Inchi: InChI=1S/2C10H13NO4.3H2O/c2*1-10(11,9(14)15)5-6-2-3-7(12)8(13)4-6;;;/h2*2-4,12-13H,5,11H2,1H3,(H,14,15);3*1H2/t2*10-;;;/m00.../s1
- Chiave InChI: CJCSPKMFHVPWAR-JTQLQIEISA-N
- Sorrisi: OC1=C(O)C=CC(C[C@@](C)(C(O)=O)N)=C1.[1.5H2O]
Proprietà calcolate
- Massa esatta: 229.09500
- Massa monoisotopica: 229.095
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 11
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 33
- Conta legami ruotabili: 6
- Complessità: 246
- Conteggio di unità legate in modo Covalent: 5
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: Non determinato
- Superficie polare topologica: 171
- Carica superficiale: 33
Proprietà sperimentali
- Colore/forma: polvere
- Densità: 1.403
- Punto di fusione: ≥300 °C
- Punto di ebollizione: No data available
- Punto di infiammabilità: No data available
- Coefficiente di ripartizione dell'acqua: 0.1-1 g/100 mL at 23 ºC
- Stabilità/Periodo di validità: Stable, but may be light sensitive. Very hygroscopic. Undergoes catalytic oxygenation in the presence of magnesium, cupric, cobalt, nickel and ferric ions. Store under a dry atmosphere.
- PSA: 113.01000
- LogP: 1.07830
- Rotazione specifica: -12.5 ~ -14.5° (c=1, in H2O)
- Solubilità: Solubile
- Sensibilità: Air & Light Sensitive
- Pressione di vapore: No data available
- Merck: 13,6080
- Attività ottica: [α]25/D −13°, c = 1 in H2O
Methyldopa hydrate Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H315; H319; H335
- Dichiarazione di avvertimento: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 20/21-36/37/38-42/43-65
- Istruzioni di sicurezza: S24/25
- CODICI DEL MARCHIO F FLUKA:10-23
- RTECS:YP2860000
- Condizioni di conservazione:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Frasi di rischio:R20/21; R36/37/38; R42/43; R65
Methyldopa hydrate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TRC | M303795-25g |
L-a-Methyl DOPA Hydrate |
41372-08-1 | 25g |
$1284.00 | 2023-05-18 | ||
MedChemExpress | HY-B0225B-10mM*1 mL in DMSO |
Methyldopa hydrate |
41372-08-1 | 99.95% | 10mM*1 mL in DMSO |
¥500 | 2024-04-18 | |
Ambeed | A789550-500g |
(S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid sesquihydrate |
41372-08-1 | 98% | 500g |
$262.0 | 2025-02-20 | |
Key Organics Ltd | AS-13288-500G |
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropionic acid sesquihydrate |
41372-08-1 | >98% | 500g |
£1042.00 | 2025-02-08 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce57068-1g |
L-(-)-α-Methyldopa hydrate |
41372-08-1 | 98% | 1g |
¥449.00 | 2023-09-07 | |
TRC | M303795-100g |
L-a-Methyl DOPA Hydrate |
41372-08-1 | 100g |
$2907.00 | 2023-05-18 | ||
LKT Labs | M1779-10 g |
Methyldopa Sesquihydrate |
41372-08-1 | ≥98% | 10g |
$132.30 | 2023-07-10 | |
TRC | M303795-2.5g |
L-a-Methyl DOPA Hydrate |
41372-08-1 | 2.5g |
$ 164.00 | 2023-09-07 | ||
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | LD0621-25g |
Methyldopa hydrate |
41372-08-1 | ≥98% | 25g |
¥395元 | 2023-09-15 | |
eNovation Chemicals LLC | Y1290542-500g |
Alpha-Methyldopa Sesquihydrate |
41372-08-1 | 98% | 500g |
$265 | 2024-06-07 |
Methyldopa hydrate Letteratura correlata
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
41372-08-1 (Methyldopa hydrate) Prodotti correlati
- 672-87-7(Metyrosine)
- 59-92-7(L-DOPA)
- 53587-29-4(L-DOPA-2,5,6-d3)
- 5796-17-8((2R)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid)
- 658-48-0(α-Methyl-p-tyrosine)
- 672-86-6(α-Methyl-D-tyrosine)
- 555-30-6(Methyldopa)
- 55-40-3(rac a-Methyl DOPA)
- 305-96-4(a-Methyl-D,L-m-tyrosine)
- 555-29-3(2-methyl-3-(3,4-dihydroxyphenyl)-dl-*alanine)
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